1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is known for its unique structure, which includes a pyrazole ring substituted with three methyl groups and a carboxylic acid group.
Mechanism of Action
Target of Action
The primary targets of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It has been used as an electrode in electrocatalytic oxidation , suggesting that it may interact with its targets through redox reactions. More studies are required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
Given its use in electrocatalytic oxidation , it may be involved in redox reactions and related pathways
Result of Action
As it has been used in electrocatalytic oxidation , it may influence redox reactions at the molecular level. More research is needed to describe these effects in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with fewer methyl groups.
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: Different substitution pattern on the pyrazole ring.
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOGQJFLIPRBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353049 |
Source
|
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-29-7 |
Source
|
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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